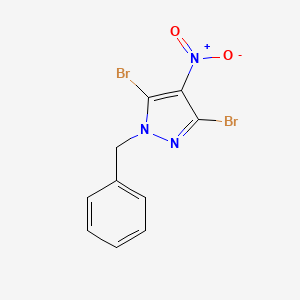
5-溴喹唑啉-2,4(1H,3H)-二酮
描述
5-Bromoquinazoline-2,4(1H,3H)-dione (5-BQD) is an important organic compound that has been widely studied for its potential applications in organic synthesis, chemical biology, and materials science. 5-BQD is a heterocyclic compound consisting of a quinazoline ring fused with a bromine atom and two ketone groups. This compound has a broad range of uses, including the synthesis of organic compounds, the study of chemical biology, and the development of materials.
科学研究应用
喹唑啉类似物的合成
5-溴喹唑啉-2,4(1H,3H)-二酮:作为合成各种喹唑啉类似物的关键中间体。 这些类似物因其广泛的生物活性而具有重要意义,包括抗结核、抗菌、抗真菌、抗病毒和抗炎特性 。该化合物的反应性允许创建可针对特定药理学靶点定制的多种衍生物。
转化为苯并二氮杂卓类似物
该化合物用于转化为苯并二氮杂卓类似物。苯并二氮杂卓因其抗焦虑、抗惊厥、催眠和肌肉松弛特性而被广泛用于医学。 从5-溴喹唑啉-2,4(1H,3H)-二酮创建新类似物的能力扩大了开发新型治疗剂的潜力 。
环扩展衍生物
研究人员使用5-溴喹唑啉-2,4(1H,3H)-二酮合成环扩展衍生物。这些衍生物由于其结构复杂性和发现新生物活性的潜力而受到关注。 环扩展可以导致具有独特药理学特征的新型化合物的产生 。
抗癌研究
喹唑啉衍生物在抗癌研究中显示出希望。5-溴喹唑啉-2,4(1H,3H)-二酮可以被修饰以产生抑制癌细胞生长或增殖的化合物。 它在该领域的应用对于开发新型化疗药物至关重要 。
抗高血压药物
抗高血压药物的合成是5-溴喹唑啉-2,4(1H,3H)-二酮的另一个应用。 通过改变化合物的结构,研究人员可以开发出帮助控制血压并治疗高血压等疾病的新药物 。
抗疟疾特性
最后,5-溴喹唑啉-2,4(1H,3H)-二酮及其衍生物因其抗疟疾特性而被研究。 寻找新的抗疟疾药物正在进行中,该化合物的多功能性使其成为该研究领域的宝贵资源 。
作用机制
Target of Action
Quinazoline derivatives, a class of compounds to which 5-bromoquinazoline-2,4(1h,3h)-dione belongs, have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Quinazoline derivatives are known to affect several biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinazoline derivatives are known to have a wide range of biological and pharmacological activities .
属性
IUPAC Name |
5-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGJXAHPJRPIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598992 | |
| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-01-5 | |
| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
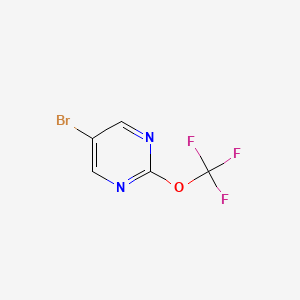
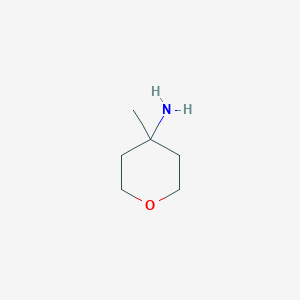
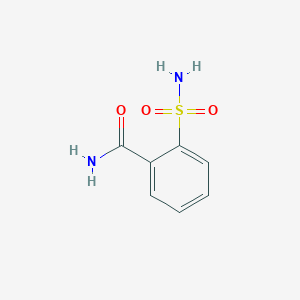

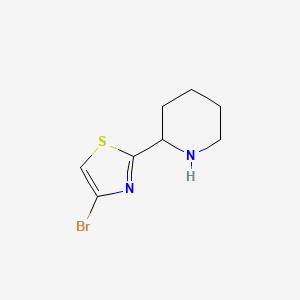
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
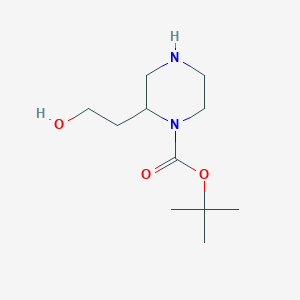

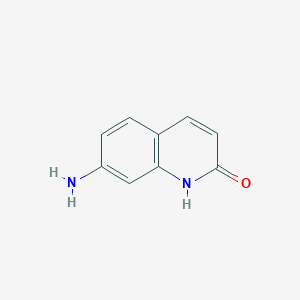
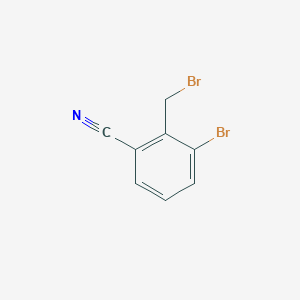
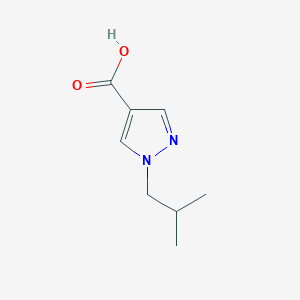
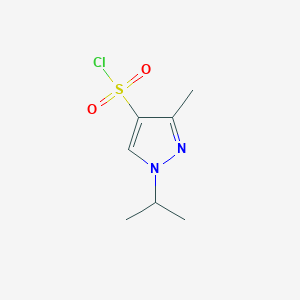
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
